1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-2-methyl-5-(1-methylethyl)phenyl)-, disodium salt

Catalog No.
S13385659
CAS No.
62637-89-2
M.F
C28H28Na2O4
M. Wt
474.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-2-methyl...

CAS Number

62637-89-2

Product Name

1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-2-methyl-5-(1-methylethyl)phenyl)-, disodium salt

IUPAC Name

disodium;5-methyl-4-[1-(2-methyl-4-oxido-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-2-propan-2-ylphenolate

Molecular Formula

C28H28Na2O4

Molecular Weight

474.5 g/mol

InChI

InChI=1S/C28H30O4.2Na/c1-15(2)20-13-23(17(5)11-25(20)29)28(22-10-8-7-9-19(22)27(31)32-28)24-14-21(16(3)4)26(30)12-18(24)6;;/h7-16,29-30H,1-6H3;;/q;2*+1/p-2

InChI Key

WXIUSLCTZZEKKZ-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4C)[O-])C(C)C)C(C)C)[O-].[Na+].[Na+]

1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-2-methyl-5-(1-methylethyl)phenyl)-, disodium salt is a complex organic compound that belongs to the isobenzofuranone family. This compound is characterized by its unique structure, which includes two 4-hydroxy-2-methyl-5-(1-methylethyl)phenyl groups attached to the isobenzofuranone core. The presence of these substituents imparts distinctive physical and chemical properties, making it an interesting subject of study in various fields, including medicinal chemistry and materials science.

  • Oxidation: The presence of hydroxyl groups allows for oxidation reactions, potentially forming quinone derivatives.
  • Reduction: Reducing agents can convert the compound into its corresponding hydroquinone form.
  • Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Substitution reactions may involve alkyl halides or acyl chlorides as reagents.

1(3H)-Isobenzofuranone derivatives have shown promising biological activities, including:

  • Antioxidant Properties: The compound exhibits significant antioxidant activity due to the presence of hydroxyl groups, which can scavenge free radicals.
  • Antimicrobial Activity: Some derivatives have demonstrated antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects: The compound has been studied for its potential anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.

These biological activities are attributed to the structural features of the compound, particularly the substituents that enhance its interaction with biological targets .

The synthesis of 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-2-methyl-5-(1-methylethyl)phenyl)- typically involves several steps:

  • Starting Materials: The synthesis often begins with isobenzofuranone derivatives and 4-hydroxy-2-methyl-5-(1-methylethyl)phenol.
  • Reaction Conditions: A common method includes using palladium-catalyzed coupling reactions or condensation reactions under acidic conditions.
  • Catalysts: Acid catalysts such as sulfuric acid on silica gel can facilitate the reaction at elevated temperatures to yield high purity products.
  • Purification: Post-reaction purification techniques like recrystallization or chromatography are employed to isolate the desired compound with high yield .

1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-2-methyl-5-(1-methylethyl)phenyl)- has potential applications in:

  • Pharmaceuticals: Due to its biological activities, it may be developed into drugs targeting oxidative stress and inflammation.
  • Materials Science: Its unique properties make it suitable for use in polymer synthesis and as a stabilizer in various formulations.
  • Cosmetics: The antioxidant properties could be harnessed in cosmetic formulations aimed at skin protection and anti-aging .

Studies on the interactions of 1(3H)-Isobenzofuranone with biological macromolecules suggest that it can form hydrogen bonds and electrostatic interactions with proteins and nucleic acids. This ability enhances its potential as a therapeutic agent by influencing cellular signaling pathways and modulating biological responses .

Several compounds share structural similarities with 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-2-methyl-5-(1-methylethyl)phenyl)-. Notable examples include:

Compound NameStructure FeaturesUnique Properties
1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxyphenyl)Hydroxy groups onlyStrong antioxidant activity
1(3H)-Isobenzofuranone, 3,3-bis(4-methoxyphenyl)Methoxy substituentsEnhanced solubility in organic solvents
1(3H)-Isobenzofuranone, 3,3-bis(4-chlorophenyl)Chlorine substituentsIncreased reactivity in electrophilic aromatic substitution

The uniqueness of 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-2-methyl-5-(1-methylethyl)phenyl)- lies in its combination of hydroxy and bulky alkyl substituents that enhance its biological activity while providing distinct chemical reactivity compared to other derivatives .

Hydrogen Bond Acceptor Count

4

Exact Mass

474.17829793 g/mol

Monoisotopic Mass

474.17829793 g/mol

Heavy Atom Count

34

General Manufacturing Information

1(3H)-Isobenzofuranone, 3,3-bis[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-, sodium salt (1:2): INACTIVE

Dates

Last modified: 08-10-2024

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